1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole derivative that has been synthesized using various methods.
Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide exhibits potential as a scaffold for designing novel drugs. Researchers can modify its structure to create derivatives with improved pharmacological properties. Its triazole ring system is particularly interesting due to its bioisosteric resemblance to amide and ester functional groups. By introducing specific substituents, scientists can explore its interactions with biological targets, such as enzymes or receptors, for therapeutic purposes .
Antimicrobial Agents
The compound’s structural features make it a candidate for antimicrobial research. Researchers have investigated its antibacterial and antifungal activities. For example, related compounds containing the 1,3,4-oxadiazole moiety have demonstrated promising antibacterial effects against Xanthomonas oryzae (Xoo), a plant pathogen. Further studies could explore its mechanism of action and optimize its efficacy .
Materials Science
1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide can serve as a building block for functional materials. Its triazole ring can participate in coordination chemistry, leading to the design of metal-organic frameworks (MOFs) or coordination polymers. These materials find applications in gas storage, catalysis, and drug delivery systems .
Click Chemistry
The compound’s triazole moiety is a key player in click chemistry reactions. Click chemistry provides a rapid and efficient way to synthesize complex molecules. Researchers use this approach to connect different fragments, create libraries of compounds, and explore chemical space. The compound’s clickable properties make it valuable in drug discovery and chemical biology .
Bioconjugation and Imaging
Researchers can functionalize 1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide with various tags (e.g., fluorescent dyes, radioisotopes) for bioconjugation. These modified derivatives can then be used for targeted imaging, tracking cellular processes, or studying protein interactions. The triazole linkage ensures stability and specificity in these applications .
Computational Chemistry
The compound’s unique structure provides an interesting case for computational studies. Researchers can explore its electronic properties, molecular dynamics, and binding interactions using quantum mechanical calculations. Understanding its behavior at the atomic level contributes to rational drug design and material science .
properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c1-12(14-4-8-16(20)9-5-14)21-18(25)17-11-24(23-22-17)10-13-2-6-15(19)7-3-13/h2-9,11-12H,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBHCDBXSREDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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